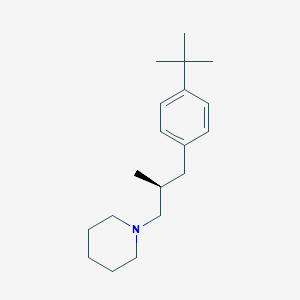

(S)-fenpropidin

Descripción general

Descripción

(S)-fenpropidin is a 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine that has S configuration. It is an enantiomer of a (R)-fenpropidin.

Aplicaciones Científicas De Investigación

Chiral Analysis and Environmental Impact

- Chiral Analysis in Agriculture : (S)-fenpropidin, as part of the chiral fungicide fenpropidin, has been studied for its enantiomeric properties and dissipation in agricultural settings. A study developed a method for the enantioselective determination of fenpropidin in soil, highlighting its use in accurate residue monitoring and risk assessment in agriculture (Li et al., 2022).

Biochemical Action and Resistance

- Inhibition of Ergosterol Biosynthesis : Fenpropidin, along with other structurally related fungicides, has been shown to inhibit key enzymes in the ergosterol biosynthesis pathway in yeast and fungi. This action is crucial for controlling plant diseases caused by these organisms (Baloch et al., 1984).

- Development of Resistance in Pathogens : Studies have explored the emergence of resistance to fenpropidin in pathogens like Erysiphe graminis, providing insights into the challenges of managing fungicide resistance in agricultural settings (Brown et al., 1991).

Agricultural Efficacy and Safety

- Effectiveness in Crop Protection : Research has evaluated the efficacy of fenpropidin in controlling diseases like powdery mildew in crops such as wheat, demonstrating its role in increasing crop yields and disease management (Hardwick et al., 1994).

- Safety and Residue Analysis : Studies on the dissipation and residue levels of fenpropidin in wheat and soil under field conditions contribute to understanding its safety profile and implications for human consumption (Zhao et al., 2012).

Metabolism and Environmental Fate

- Enantioselective Metabolism in Plants : Research on the stereoselective metabolism of fenpropidin in crops like grapes and wheat provides insights into its environmental fate and potential impacts on ecosystems and food safety (Buerge et al., 2016).

Pharmacological Properties and Health Effects

- Cytotoxic Effects in Human Cells : While not directly related to (S)-fenpropidin, studies on similar compounds such as fenofibrate have explored their cytotoxic effects on human cells, providing a broader context for understanding the biological activity of related substances (Jiao & Zhao, 2002).

Propiedades

Nombre del producto |

(S)-fenpropidin |

|---|---|

Fórmula molecular |

C19H31N |

Peso molecular |

273.5 g/mol |

Nombre IUPAC |

1-[(2S)-3-(4-tert-butylphenyl)-2-methylpropyl]piperidine |

InChI |

InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3/t16-/m0/s1 |

Clave InChI |

MGNFYQILYYYUBS-INIZCTEOSA-N |

SMILES isomérico |

C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |

SMILES canónico |

CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |

Origen del producto |

United States |

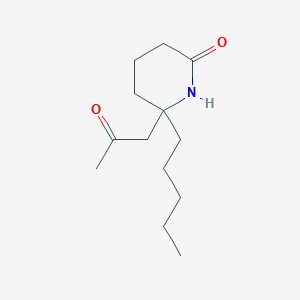

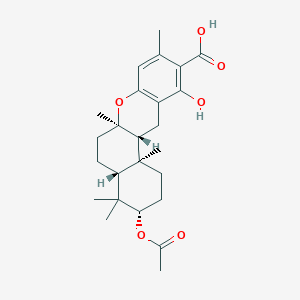

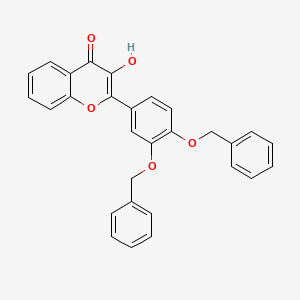

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1250187.png)